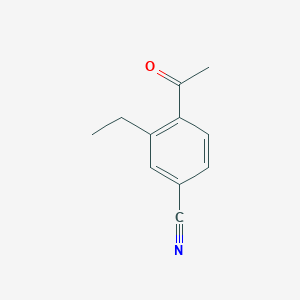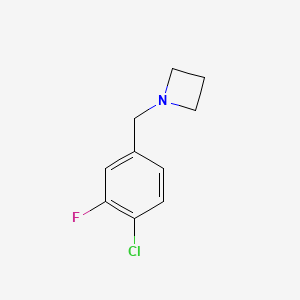![molecular formula C9H14O3 B13678502 2-Methoxy-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13678502.png)
2-Methoxy-5-oxaspiro[3.5]nonan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-oxaspiro[35]nonan-8-one is a chemical compound characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused with a nonanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-oxaspiro[3.5]nonan-8-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a methoxy group and a ketone functionality under acidic or basic conditions to induce cyclization and form the spiro ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-oxaspiro[3.5]nonan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
2-Methoxy-5-oxaspiro[3.5]nonan-8-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-oxaspiro[3.5]nonan-8-one involves its interaction with molecular targets through its functional groups. The methoxy and ketone groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxaspiro[3.5]nonan-8-one: Similar structure but lacks the methoxy group.
2-Methoxy-1-{5-oxaspiro[3.5]nonan-8-yl}propan-1-amine: Contains an additional amine group.
N-(5-oxaspiro[3.5]nonan-8-yl)-N’-phenylpropane-1,3-diamine: Contains additional phenyl and diamine groups.
Uniqueness
2-Methoxy-5-oxaspiro[3.5]nonan-8-one is unique due to its specific combination of a methoxy group and a spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-methoxy-5-oxaspiro[3.5]nonan-8-one |
InChI |
InChI=1S/C9H14O3/c1-11-8-5-9(6-8)4-7(10)2-3-12-9/h8H,2-6H2,1H3 |
Clé InChI |
FNRHAYJEERHKJQ-UHFFFAOYSA-N |
SMILES canonique |
COC1CC2(C1)CC(=O)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678421.png)

![8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13678429.png)
![2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678431.png)
![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Trifluoroacetate](/img/structure/B13678454.png)
![4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13678461.png)

![7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)
![8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13678473.png)
![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)




